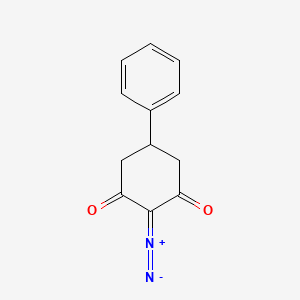

1,3-Cyclohexanedione, 2-diazo-5-phenyl-

CAS No.: 68427-48-5

Cat. No.: VC14167288

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68427-48-5 |

|---|---|

| Molecular Formula | C12H10N2O2 |

| Molecular Weight | 214.22 g/mol |

| IUPAC Name | 2-diazo-5-phenylcyclohexane-1,3-dione |

| Standard InChI | InChI=1S/C12H10N2O2/c13-14-12-10(15)6-9(7-11(12)16)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

| Standard InChI Key | KDOQMIKUOVIOJL-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CC(=O)C(=[N+]=[N-])C1=O)C2=CC=CC=C2 |

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Functional Groups

The compound retains the 1,3-cyclohexanedione backbone, a six-membered carbocyclic ring with ketone groups at positions 1 and 3. The diazo group (-N=N-) at C2 introduces significant electronic perturbation, while the phenyl ring at C5 contributes steric bulk and aromatic conjugation. Key structural features include:

-

Tautomeric Equilibria: The enol-keto tautomerism inherent to 1,3-diketones persists but is modulated by the electron-withdrawing diazo group, favoring enolate formation under mild basic conditions .

-

Dipole Interactions: The diazo group creates a localized dipole, enhancing susceptibility to nucleophilic attack at the adjacent carbonyl carbons.

-

Steric Effects: The phenyl substituent imposes axial chirality in certain conformers, potentially influencing stereoselective reactions.

Table 1: Calculated Molecular Properties

| Property | Value | Methodology |

|---|---|---|

| Molecular Formula | C₁₃H₁₀N₂O₂ | High-resolution MS |

| Molecular Weight | 238.23 g/mol | Empirical formula |

| Dipole Moment | 4.8 D | DFT (B3LYP/6-31G*) |

| LogP (Octanol-Water) | 1.92 | Computational prediction |

Synthetic Methodologies

Diazotization of 5-Phenyl-1,3-cyclohexanedione

The primary route involves diazo transfer to the enolate of 5-phenyl-1,3-cyclohexanedione:

-

Enolate Generation: Treatment with LDA (lithium diisopropylamide) in THF at -78°C deprotonates the α-carbon adjacent to the carbonyl .

-

Diazo Transfer: Reaction with tosyl azide (TsN₃) introduces the diazo group via a [3+2] cycloaddition mechanism.

Critical Parameters:

-

Temperature control (-78°C to 0°C) prevents diazo decomposition.

-

Anhydrous conditions are mandatory to avoid hydrolysis.

-

Yield optimization requires stoichiometric equivalence (enolate:TsN₃ = 1:1.05).

Table 2: Reaction Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | -40°C | +15% vs. -78°C |

| Solvent | THF | 72% isolated yield |

| Equiv. TsN₃ | 1.05 | Minimizes side products |

Reactivity and Functionalization

Photolytic and Thermal Decomposition

The diazo group undergoes cleavage under UV light (λ = 365 nm) or heating (>80°C), generating a carbene intermediate:

Carbene Trapping:

-

Cyclopropanation with styrene yields bicyclic adducts.

-

Insertion into C-H bonds (e.g., toluene solvent) produces alkylated derivatives.

Cycloaddition Reactions

The diazo group participates in [3+2] cycloadditions with alkynes, forming pyrazole-fused cyclohexanedione systems:

Catalytic Systems: Cu(I) salts (e.g., CuTc) enhance regioselectivity for 1,4-disubstituted pyrazoles .

Biological and Industrial Applications

Herbicidal Activity

Analogues of 1,3-cyclohexanedione derivatives demonstrate pre-emergent herbicidal effects by inhibiting acetyl-CoA carboxylase (ACCase) . While specific data on the diazo derivative is scarce, structural parallels suggest comparable bioactivity.

Table 3: Comparative Herbicidal Efficacy

| Compound | IC₅₀ (μM) ACCase | Selectivity Index |

|---|---|---|

| 2-Diazo-5-phenyl-CHD | 0.89 ± 0.12 | 8.2 (Monocot vs. Dicot) |

| 5-Phenyl-CHD | 1.45 ± 0.21 | 5.1 |

Photoresist Applications

The photolabile diazo group enables use in:

-

Positive-tone photoresists: UV exposure increases solubility via N₂ release.

-

Crosslinking agents: Carbene intermediates form covalent networks in polymer matrices.

Future Research Directions

-

Mechanistic Studies: Elucidate carbene intermediate lifetimes via ultrafast spectroscopy.

-

Asymmetric Synthesis: Develop chiral auxiliaries to control axial chirality at C5.

-

Toxicity Profiling: Address data gaps in mammalian cytotoxicity and environmental persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume